molecular formula C4HF9 B1333371 2H-Nonafluorobutane CAS No. 680-17-1

2H-Nonafluorobutane

Cat. No.: B1333371
CAS No.: 680-17-1
M. Wt: 220.04 g/mol
InChI Key: QXIZXTKKSIAZOR-UHFFFAOYSA-N
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Description

2H-Nonafluorobutane is a fluorinated organic compound with the molecular formula C4H3F9. It is a colorless liquid that is often used in various industrial applications due to its unique chemical properties. The compound is known for its high thermal stability and low reactivity, making it an ideal candidate for use in harsh chemical environments.

Mechanism of Action

Target of Action

1,1,1,2,2,3,4,4,4-Nonafluorobutane is a versatile compound in organic synthesis . Its primary targets are the molecules that require the introduction of fluorine or sulfonylation . The compound acts as a source of fluoride for nucleophilic introduction of fluorine and as a sulfonylation agent .

Mode of Action

The compound interacts with its targets through two main mechanisms. First, it can act as a source of fluoride for the nucleophilic introduction of fluorine . Second, it is frequently applied as a sulfonylation reagent, generating intermediates with strong electron-withdrawing perfluorinated alkyl substituents .

Biochemical Pathways

The specific biochemical pathways affected by 1,1,1,2,2,3,4,4,4-Nonafluorobutane are dependent on the nature of the target molecules. The compound’s role as a source of fluoride and a sulfonylation agent suggests that it may be involved in various biochemical reactions, particularly those requiring the introduction of fluorine or sulfonylation .

Result of Action

The molecular and cellular effects of 1,1,1,2,2,3,4,4,4-Nonafluorobutane’s action are largely dependent on the specific molecules it interacts with. By introducing fluorine or carrying out sulfonylation, the compound can significantly alter the properties of its target molecules, potentially leading to a wide range of downstream effects .

Action Environment

The action, efficacy, and stability of 1,1,1,2,2,3,4,4,4-Nonafluorobutane can be influenced by various environmental factors. For instance, the compound’s efficacy as a source of fluoride or a sulfonylation agent may be affected by factors such as temperature, pH, and the presence of other chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 2H-Nonafluorobutane can be synthesized through several methods. One common method involves the fluorination of butane using elemental fluorine or a fluorinating agent such as cobalt trifluoride. The reaction typically occurs under high temperature and pressure conditions to ensure complete fluorination of the butane molecule.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination reactors. These reactors are designed to handle the highly reactive nature of fluorine gas and ensure the safe and efficient production of the compound. The process involves the continuous feeding of butane and fluorine gas into the reactor, where the reaction takes place under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 2H-Nonafluorobutane primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions often involve the replacement of one or more fluorine atoms with other functional groups.

Common Reagents and Conditions: Common reagents used in the substitution reactions of this compound include nucleophiles such as hydroxide ions, amines, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products: The major products formed from the substitution reactions of this compound depend on the nature of the nucleophile used. For example, the reaction with hydroxide ions can produce nonafluorobutanol, while the reaction with amines can yield nonafluorobutylamines.

Scientific Research Applications

2H-Nonafluorobutane has a wide range of applications in scientific research, including:

Chemistry:

  • Used as a solvent in various chemical reactions due to its high thermal stability and low reactivity.
  • Employed as a reagent in the synthesis of other fluorinated compounds.

Biology:

  • Utilized in the study of fluorinated compounds’ effects on biological systems.
  • Investigated for its potential use in drug delivery systems due to its unique chemical properties.

Medicine:

  • Explored for its potential use in medical imaging techniques, such as magnetic resonance imaging (MRI), due to its high fluorine content.
  • Studied for its potential therapeutic applications in treating certain diseases.

Industry:

  • Used as a refrigerant in cooling systems due to its low boiling point and high thermal stability.
  • Employed in the production of specialty chemicals and materials, such as fluoropolymers and surfactants.

Comparison with Similar Compounds

2H-Nonafluorobutane is unique among fluorinated compounds due to its high fluorine content and specific molecular structure. Similar compounds include:

    Perfluorobutanesulfonic acid (PFBS): A fluorinated compound with a similar structure but containing a sulfonic acid group.

    Perfluorooctanoic acid (PFOA): Another fluorinated compound with a longer carbon chain.

Compared to these compounds, this compound offers unique advantages in terms of thermal stability and low reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

1,1,1,2,2,3,4,4,4-nonafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF9/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIZXTKKSIAZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379701
Record name 2H-Nonafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680-17-1
Record name Butane, 1,1,1,2,2,3,4,4,4-nonafluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680-17-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Nonafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Nonafluorobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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